6-Methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine

Physicochemical profiling logP prediction Drug-likeness

Finding a 2-iminobenzothiazoline scaffold with a terminal alkene for covalent probe design often leads to lengthy custom synthesis. This compound, supplied as the hydrobromide salt, offers a ready-to-use N3-allyl group for thiol-ene click chemistry, enabling direct ABPP and pull-down workflows. Key advantages: 1) Unique allyl handle for Grubbs-catalyzed cross-metathesis, accelerating SAR library synthesis. 2) Predicted logP of 1.86 and tPSA of 59 Ų make it suitable as a reference standard in permeability and metabolic stability assays. 3) Complements existing 6-methylsulfonyl-2-iminobenzothiazoline collections by providing the allyl functionality absent in methyl or methoxyethyl congeners.

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
Cat. No. B13244578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C
InChIInChI=1S/C11H12N2O2S2/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12/h3-5,7,12H,1,6H2,2H3
InChIKeyRTOQOGUTPCBAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methanesulfonyl-3-allyl-2-imino-benzothiazoline – Chemical Identity & Procurement


6-Methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine (CAS 919401-20-0; typically supplied as the hydrobromide salt, CAS 1820590-82-6) is a synthetic small-molecule belonging to the 2-imino-benzothiazoline class [1]. The compound features a 6-methylsulfonyl electron-withdrawing group and an N3-allyl substituent, a combination that distinguishes it from simple 2-aminobenzothiazoles and other N3-alkylated congeners. Its molecular formula is C₁₁H₁₂N₂O₂S₂ (free base MW 268.36) and it is primarily sourced as a research reagent for medicinal chemistry and chemical biology applications . No clinical development or published primary bioactivity data have been identified for this exact compound to date [2].

1 Allyl-functionalized 2-imino-benzothiazoline for covalent probe assembly and olefin diversification.
2 6-Methylsulfonyl electron-withdrawing group supports scaffold stability during derivatization.
3 Supports thiol-ene and metathesis-based chemical biology and medicinal chemistry workflows.

Why 3-Substitution Drives Function in 2-Imino-benzothiazoline Procurement


Within the 2-imino-benzothiazoline series, the identity of the N3 substituent is the primary driver of differential molecular recognition, metabolic stability, and synthetic downstream utility [1]. While the 6-methylsulfonyl group is a constant pharmacophoric anchor, replacing the N3-allyl group with a methyl, methoxyethyl, or unsubstituted analog abolishes the terminal alkene required for covalent probe development, bioorthogonal ligation (e.g., thiol-ene click chemistry), or olefin metathesis-based diversification . Consequently, generic in-class substitution is chemically and functionally invalid when the research objective demands an allyl-functionalized scaffold.

! N3-methyl or methoxyethyl analogs lack the terminal alkene required for thiol-ene click chemistry or olefin cross-metathesis.
! Generic 2-imino-benzothiazolines without an allyl group cannot serve as functional equivalents in covalent probe or scaffold-diversification workflows.
! Substitution by N3-alkyl congeners forfeits the synthetic handle that enables bioorthogonal ligation and library expansion.

Comparator Evidence for 6-Methanesulfonyl-3-allyl-2-imino-benzothiazoline


Predicted Lipophilicity: Allyl vs Methyl N3-Substitution

Target compound ZINC4076432 displays a computed logP of 1.859, approximately 0.8–1.0 log units higher than the N3-methyl analog, consistent with the additional two-carbon allyl chain [1]. This moderate increase in lipophilicity is expected to enhance passive membrane permeability without violating Lipinski's Rule of Five (cLogP <5) [2].

Lipophilicity (logP)
Cross-study comparable
Δ logP ≈ +0.8 to +0.9 vs. N3-methyl analog (predicted 1.859 vs ~1.0–1.1)
May support cell-permeability screening context.
ZINC15 XLogP3 prediction; comparator estimated from class-level trend.
Physicochemical profiling logP prediction Drug-likeness

Topological Polar Surface Area: Allyl vs Methyl Comparison

The target compound exhibits a tPSA of 59 Ų [1], well below the 140 Ų threshold generally associated with >90% human intestinal absorption [2]. The N3-methyl analog is predicted to have an equivalent tPSA (both share the same polar atom count: 4 H-bond acceptors, 1 H-bond donor), meaning that the allyl substitution improves logP without incurring a polar surface area penalty [2].

Topological PSA
Cross-study comparable
tPSA 59 Ų (identical to N3-methyl analog); Δ tPSA = 0
Equivalent polar surface area preserves predicted intestinal absorption context.
ZINC15 tPSA; absorption threshold reference Veber et al. (2002).
ADME prediction tPSA Oral bioavailability

Covalent Probe Chemistry Enabled by Allyl Group

The terminal alkene of the N3-allyl group is a reactive handle for thiol-ene radical addition and olefin cross-metathesis, enabling site-selective conjugation to cysteine residues or further diversification of the benzothiazoline core [1]. The N3-methyl (CAS 1286699-99-7) and N3-methoxyethyl (CAS 1286709-71-4) analogs lack this functionality entirely, rendering them inert to these transformations. In the broader 2-imino-benzothiazoline patent literature (US 5,008,280), the presence of an alkylthioalkyl or alkylsulfinylalkyl chain at N3 was critical for in vivo antiglutamate potency, demonstrating that N3-substituent identity directly modulates biological activity [2].

Covalent Probe Handle
Class-level inference
Terminal alkene present (allyl) vs. absent in methyl/methoxyethyl analogs
Enables thiol-ene and metathesis conjugation workflows.
Requires radical initiator or metathesis catalyst; reference thiol-ene and Grubbs-type chemistry.
Chemical biology Covalent inhibitor design Click chemistry

Equivalent Purity & Physical Form to N3-Methyl Analog

Both the target compound (as the hydrobromide salt, CAS 1820590-82-6) and the N3-methyl analog (CAS 1286699-99-7) are listed by Sigma-Aldrich/Life Chemicals Inc. at 95% purity and supplied as solids . No statistically significant difference in vendor-certified purity exists; the procurement choice therefore hinges entirely on the functional advantage of the allyl group rather than quality metrics.

Purity & Form
Source review
Both 95% purity; solid; vendor specification equivalent to N3-methyl analog.
Procurement choice driven by allyl functionality, not quality difference.
Supplier-listed purity; CoA available upon request.
Vendor specification Purity comparison Procurement decision

In Vivo CNS Activity of 2-Imino-benzothiazoline Scaffold

In the foundational structure-activity relationship study by Jimonet et al. (1999), 2-imino-3-(2-methylsulfinylethyl)- and 2-imino-3-(2-methylthioethyl)-6-trifluoromethoxybenzothiazolines achieved ED₅₀ values of 1.0 and 1.1 mg/kg i.p., respectively, in a rat anticonvulsant model – potency matching or exceeding riluzole (ED₅₀ 2.5 mg/kg i.p.) [1]. Although these compounds carry a 6-OCF₃ rather than a 6-SO₂CH₃ substituent, the data establish that N3-substituted 2-imino-benzothiazolines can achieve high in vivo efficacy with steep SAR around the N3 chain. The 6-methylsulfonyl group is a known bioisostere of trifluoromethoxy in several medicinal chemistry contexts, suggesting that the target compound occupies a pharmacologically relevant chemical space [2].

CNS Scaffold Activity
Class-level inference
No direct target data; class ED₅₀ 1.0–2.5 mg/kg i.p. (rat anticonvulsant model, related 6-OCF₃ analogs).
Supports scaffold prioritization for CNS pathway studies.
Jimonet et al. 1999; 6-SO₂CH₃ is a known bioisostere of 6-OCF₃.
In vivo anticonvulsant Glutamate antagonism CNS drug discovery

Application Scenarios for 6-Methanesulfonyl-3-allyl-2-imino-benzothiazoline


Covalent Probe Development via Thiol-Ene Conjugation

The N3-allyl group enables radical-initiated thiol-ene coupling with cysteine-containing proteins or thiol-functionalized affinity matrices, making the compound suitable for activity-based protein profiling (ABPP) and pull-down target identification workflows [1]. This capability is absent in all other commercially available N3-substituted 6-methylsulfonyl-2-imino-benzothiazolines.

Scaffold Diversification Through Olefin Cross-Metathesis

The terminal alkene can undergo cross-metathesis with diverse alkenes using Grubbs-type catalysts, allowing rapid parallel synthesis of focused libraries for structure-activity relationship exploration [2]. This synthetic versatility directly supports medicinal chemistry lead optimization campaigns.

In Vitro ADME Profiling of a Drug-Like Benzothiazoline

With a predicted logP of 1.859 and tPSA of 59 Ų, the compound falls within optimal oral drug-like space and can serve as a reference standard in Caco-2 permeability, PAMPA, and microsomal stability assays comparing N3-substituted benzothiazoline analogs [3].

CNS-Targeted Lead Optimization (Glutamate Pathway)

Based on the established in vivo anticonvulsant activity of closely related 2-imino-benzothiazolines (ED₅₀ 1.0–2.5 mg/kg i.p.), the target compound is a rational starting scaffold for synthesizing and testing novel glutamate receptor modulators or neuroprotective agents [4].

Application
Selection Property
Validation Focus
Covalent probe development
Allyl reactive handle
Thiol-ene conjugation efficiency
Scaffold diversification
Terminal alkene metathesis
Cross-metathesis yield and scope
In vitro ADME profiling
Predicted logP/tPSA profile
Caco-2 / PAMPA permeability context
CNS pathway lead optimization
Benzothiazoline CNS scaffold context
In vivo anticonvulsant model endpoint review
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